Jacaranone
Overview
Description
Jacaranone is a naturally occurring benzoquinone derivative, primarily isolated from plants belonging to the Asteraceae family. It is known for its promising biological activities, particularly its antiproliferative and antitumor properties. This compound has been studied for its potential therapeutic applications, especially in the treatment of various cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Jacaranone can be synthesized through several methods. One common approach involves the oxidation of hydroquinone derivatives. For instance, starting from methyl 4-hydroxyphenyl acetate, a series of reactions including oxidation and cyclization can yield this compound. Another method involves the use of tetrabutyl ammonium bromide, triphenylphosphine, and 2,3-dichloro-5,6-dicyanobenzoquinone to convert alcohol derivatives into this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, such as Jacaranda caucana and Crepis pulchra. The extraction process includes solvent extraction followed by purification techniques like chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Jacaranone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogenating agents or nucleophiles are used under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives.
Scientific Research Applications
Jacaranone has been extensively studied for its scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent, particularly in melanoma treatment.
Industry: Utilized in the development of pharmaceuticals and as a chemotaxonomic marker in plant studies.
Mechanism of Action
Jacaranone exerts its effects primarily through the generation of reactive oxygen species. It induces apoptosis in tumor cells by downregulating the Akt signaling pathway and activating p38 MAPK. This leads to the upregulation of proapoptotic proteins like Bax and the downregulation of antiapoptotic proteins, ultimately causing cell death .
Comparison with Similar Compounds
Jacaranone is unique due to its specific structure and biological activities. Similar compounds include:
Quinones: Such as plumbagin and juglone, which also exhibit antitumor properties.
Hydroquinones: Like arbutin, known for their antioxidant activities.
Benzoquinones: Such as ubiquinone, involved in cellular respiration.
This compound stands out due to its potent antiproliferative activity and its ability to induce apoptosis through specific molecular pathways .
Biological Activity
Jacaranone, a natural compound primarily derived from the Jacaranda and Senecio species, has garnered significant attention in recent years due to its diverse biological activities, particularly its antitumor properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Biological Activities
This compound exhibits a broad spectrum of biological activities, including:
- Antitumor Activity : Demonstrated efficacy against various cancer cell lines.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Antimicrobial Properties : Effective against several bacterial strains.
- Antiparasitic Effects : Notably against Leishmania and other protozoa.
This compound's biological activities are primarily attributed to its ability to modulate key signaling pathways. The following mechanisms have been identified:
- Reactive Oxygen Species (ROS) Generation : this compound induces apoptosis in melanoma cells through ROS production, which activates pro-apoptotic signaling pathways while downregulating anti-apoptotic proteins like Akt .
- p38 MAPK Activation : The compound activates p38 MAPK signaling, further promoting apoptosis in tumor cells .
- Caspase Activation : In various studies, this compound has been shown to activate caspases, crucial mediators of apoptosis, thereby enhancing its antitumor effects .
Antitumor Activity
Numerous studies have explored the antitumor potential of this compound:
- In Vitro Studies : this compound has exhibited significant antiproliferative effects on various human cancer cell lines, including melanoma, prostate carcinoma, and breast cancer cells. For instance, it has been reported to reduce cell viability in a dose-dependent manner across multiple cancer types .
- In Vivo Studies : In animal models, this compound treatment has significantly prolonged survival times in mice with melanoma. The compound's administration led to reduced tumor growth and enhanced apoptosis markers in tumor tissues .
Table 1: Summary of Key Studies on this compound
Additional Biological Activities
Beyond its antitumor effects, this compound has demonstrated:
- Antibacterial Activity : Effective against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in infectious diseases .
- Antiprotozoal Activity : Shows promise in treating infections caused by protozoan parasites like Leishmania and Trypanosoma .
Properties
IUPAC Name |
methyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8(11)6-9(12)4-2-7(10)3-5-9/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZSKNRPRWCLLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(C=CC(=O)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975675 | |
Record name | Methyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60263-07-2 | |
Record name | Jacaranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60263-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jacaranone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060263072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC289076 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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